N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE
Description
N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE is a complex organic compound that features a thiazole ring, a cyclobutanecarboxamide group, and a 3-methylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-4-2-7-13(8-11)16-18-14(10-20-16)9-17-15(19)12-5-3-6-12/h2,4,7-8,10,12H,3,5-6,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPCPZDEHEKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE typically involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient in producing the desired thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Hantzsch synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The use of green solvents and catalysts may also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with antibacterial activity.
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
N-{[2-(3-METHYLPHENYL)-13-THIAZOL-4-YL]METHYL}CYCLOBUTANECARBOXAMIDE is unique due to its specific combination of a thiazole ring, a cyclobutanecarboxamide group, and a 3-methylphenyl substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
